2-acetamido-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
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Description
2-acetamido-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H14N6O2 and its molecular weight is 274.284. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Assessment : Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a compound structurally related to 2-acetamido-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide, to synthesize various heterocycles, including triazolo[5,1-c]triazines. These compounds were evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Synthesis of Heterocyclic Compounds : Ibrahim et al. (2011) reported the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines from cyanoacetamides, which are structurally similar to the compound . These derivatives were prepared through cyanoacetylation reactions followed by subsequent cyclization (Ibrahim et al., 2011).
Ligation Properties with f-elements : Ouizem et al. (2014) synthesized compounds including 2-{[2-(diphenylphosphoryl)acetamido]methyl}pyridine 1-oxide and related structures. These were investigated for their ligation properties with lanthanide cations, indicating potential applications in coordination chemistry and materials science (Ouizem et al., 2014).
Antimicrobial Screening : MahyavanshiJyotindra et al. (2011) synthesized derivatives of 2-[4-phenyl-5-(pyridin-4-yl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide and evaluated them for antimicrobial activities. The structures of these compounds bear a resemblance to this compound, suggesting similar biological activity potentials (MahyavanshiJyotindra et al., 2011).
Nucleophilic Aromatic Substitution : Getlik et al. (2013) explored the reactions of 3-halo-4-aminopyridines with acyl chlorides, leading to pyridin-4-yl α-substituted acetamide products. This study highlights the potential of similar compounds in organic synthesis (Getlik et al., 2013).
Properties
IUPAC Name |
2-acetamido-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-9(19)14-7-12(20)15-6-10-8-18(17-16-10)11-2-4-13-5-3-11/h2-5,8H,6-7H2,1H3,(H,14,19)(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDQTDMURRQADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=CN(N=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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